3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol
Description
3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol is also known as Noradrenaline Impurity 12, Norepinephrine Impurity 31, and Norepinephrine Impurity 12 HCl . It has a molecular weight of 169.18 and a molecular formula of C8H11NO3 .
Synthesis Analysis
The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol involves complex formation with metal ions in a basic medium (pH 9.2) . The colored complexes were measured at 280 nm wavelength . The stability constant of the complex was calculated to be 4.34 for Ag, 5.75 for Pd, and 3.82 for Cd .Molecular Structure Analysis
The molecular structure of this compound contains a total of 23 bonds; 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), 1 hydroxyl group, and 2 aromatic hydroxyls .Chemical Reactions Analysis
The chemical reactions of this compound involve complex formation with transition metal ions in a basic medium (pH 9.2) . The stoichiometry of the complexes formed between the antihypotensive drugs and the metal ions was 1:1 M/L ratio .Physical and Chemical Properties Analysis
This compound has a molecular weight of 169.18 and a molecular formula of C8H11NO3 . It is a solid substance .Properties
IUPAC Name |
3-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c9-4-7(11)5-2-1-3-6(10)8(5)12/h1-3,7,10-12H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAQLEYZJPJQEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588012 | |
Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73660-93-2 | |
Record name | 3-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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